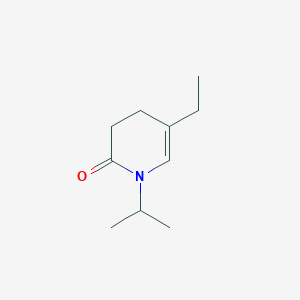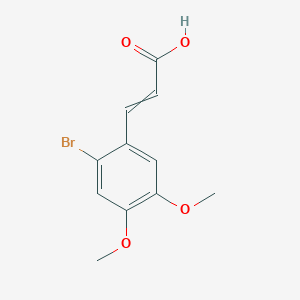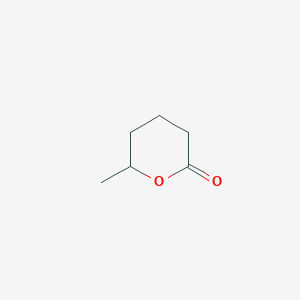
δ-己内酯
描述
Delta-Hexalactone (CAS No. 823-22-3) is a chemical compound that belongs to the lactone family . It is a relatively weak-flavored chemical with an odor described as coumarinic with coconut, cream, and chocolate notes . It is widely used in various industries such as fragrances, flavors, and cosmetics due to its unique odor and flavor characteristics .
Synthesis Analysis
Delta-Hexalactone can be synthesized by the oxidation of 1-substituted cycloalkanes . A synthetic strategy to control the polymerization thermodynamics of naturally occurring substituted δ-lactones, including delta-Hexalactone, has been developed . This strategy involves copolymerizing δ-decalactone (δDL) with either ε-decalactone (εDL) or ε-caprolactone (εCL) at room temperature .
Molecular Structure Analysis
The molecular formula of delta-Hexalactone is C6H10O2, and its molecular weight is 114.14 .
Chemical Reactions Analysis
Lactones, including delta-Hexalactone, are cyclic carboxylic esters derived from hydroxy carboxylic acids . They can be saturated or unsaturated, and some contain heteroatoms replacing one or more carbon atoms of the ring .
Physical And Chemical Properties Analysis
Delta-Hexalactone has a melting point of 18°C, a boiling point of 110-112 °C15 mm Hg (lit.), and a density of 1.037 g/mL at 25 °C (lit.) . Its refractive index is n 20/D 1.452 (lit.) . It is immiscible with water .
科学研究应用
Delta-Hexalactone: A Comprehensive Analysis of Scientific Research Applications
Biobased Polymers Synthesis: Delta-Hexalactone (δ-HL) is utilized in the synthesis of biobased polymers. Copolymers based on ethylene brassylate (EB) and δ-HL, derived from renewable sources, are synthesized through ring-opening polymerization. These polymers present a slight deviation from random distribution and are significant in the development of sustainable materials .
2. Flavoring Agent in Food and Cosmetics Widely used in flavoring butter, cream milk, nut, and fruit flavors, delta-Hexalactone also finds its application in cosmetic flavors. Its role as a flavoring agent highlights its importance in both food technology and cosmetic chemistry .
Polymer Field Extension: Delta-Hexalactone is ring-opening copolymerized with other monomers like ε-decalactone (εDL) and ε-caprolactone (εCL) to create thermodynamically stable polymers. This extends the use of naturally occurring δ-lactones within the polymer field and allows for control over their equilibrium behavior .
Antagonistic Properties Against Bacterial Growth: Delta-Hexalactone exhibits antibacterial activity and has been shown to be active against human pathogens, including mycobacterium. Its antagonistic properties against bacterial growth make it valuable in medical research and pharmaceutical applications .
5. Analytical Method for Glycol Ethers Detection As an analytical method, delta-Hexalactone is used to detect the presence of glycol ethers. This application is crucial in environmental monitoring and chemical analysis .
Lactonization Reaction Catalysis: Human paraoxonase (PON1) catalyzes the reverse reaction (lactonization) of a broad range of hydroxy acids using delta-Hexalactone. This reaction is significant in biochemical research involving enzymatic processes .
作用机制
Target of Action
Delta-Hexalactone, also known as d-Hexanolactone , is primarily used as a flavoring agent . It is part of perfume oils and flavors, contributing to the overall sensory experience . The primary targets of delta-Hexalactone are the olfactory receptors that detect its presence and contribute to the perception of its characteristic odor .
Mode of Action
Delta-Hexalactone interacts with its targets, the olfactory receptors, by binding to them and triggering a signal transduction pathway. This leads to the perception of its unique odor, which is described as sweet, almond-like at lower concentrations, and can transform into coconut-like, milk-like, and cream-like profiles as the concentration increases .
Biochemical Pathways
The biochemical pathways involved in the perception of delta-Hexalactone’s odor involve the binding of the compound to olfactory receptors, triggering a cascade of intracellular events. These events lead to the generation of a nerve impulse that is transmitted to the brain, where it is interpreted as the characteristic odor of delta-Hexalactone .
Result of Action
The primary result of delta-Hexalactone’s action is the perception of its characteristic odor. This is a result of its interaction with olfactory receptors and the subsequent signal transduction pathways that lead to the brain’s interpretation of its scent . In addition, delta-Hexalactone has been shown to have antagonistic properties against bacterial growth, indicating potential antibacterial activity .
Action Environment
The action of delta-Hexalactone can be influenced by various environmental factors. For instance, the perception of its odor can be affected by its concentration, with different concentrations leading to the perception of different odors . Additionally, factors such as pH and temperature could potentially influence its stability and efficacy .
安全和危害
未来方向
The future outlook for the delta-Hexalactone market is promising, with a projected growth rate of 10% during the forecasted period . The increasing demand for natural and organic products, the expansion of the food and beverage industry, and changing consumer preferences are key factors driving the market growth .
属性
IUPAC Name |
6-methyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-3-2-4-6(7)8-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTOWFMDBDPERY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862431 | |
| Record name | 6-Methyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, colourless to pale yellowish liquid with a creamy, fruity, coconut odour | |
| Record name | delta-Hexanolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000453 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | delta-Hexalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/450/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
110.00 to 112.00 °C. @ 15.00 mm Hg | |
| Record name | delta-Hexanolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000453 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol, oil, propylene glycol, and ether; slightly soluble in water | |
| Record name | delta-Hexalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/450/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.0162 (20°/20°) | |
| Record name | delta-Hexalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/450/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
delta-Hexalactone | |
CAS RN |
823-22-3 | |
| Record name | (±)-δ-Hexalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-Hexalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .delta.-Caprolactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .delta.-Caprolactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-6-methyl-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .DELTA.-HEXALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8456O4551 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | delta-Hexanolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000453 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
31.00 °C. @ 760.00 mm Hg | |
| Record name | delta-Hexanolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000453 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of δ-Hexalactone in the aroma profile of dry-cured sausages?
A1: Research has identified δ-Hexalactone as one of the contributors to the complex aroma profile of dry-cured sausages, specifically "Sobrassada of Mallorca from black pig" []. While not a primary aroma compound like 3-methyl butanoic acid or ethyl 3-methyl butanoate, it contributes specific aroma notes that add to the overall sensory experience [].
Q2: How is δ-Hexalactone formed in dry-cured sausages?
A2: Although the provided research doesn't explicitly detail the formation pathway of δ-Hexalactone, it highlights the importance of lipid oxidation in generating flavor compounds []. It's plausible that δ-Hexalactone arises from the oxidation of unsaturated fatty acids, a process known to occur during the curing of dry-cured sausages []. Further research would be needed to confirm the specific pathway.
Q3: Are there any methods to enhance the production of δ-Hexalactone and other desirable aroma compounds in fermented dairy products?
A3: Research suggests a specific two-phase fermentation process can enhance the production of aromatic compounds, including lactones like δ-Hexalactone, in dairy products []. This process involves heating a dairy product to induce the production of thermally induced aromatic compounds, followed by mixing with a citrate salt (like sodium citrate) and a nitrogen source (like yeast extract) []. Fermentation then occurs in two phases: the first without aeration and the second with aeration []. This method, focusing on dairy products, highlights the potential for targeted fermentation techniques to influence aroma profiles in food production.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




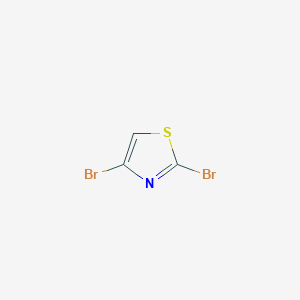
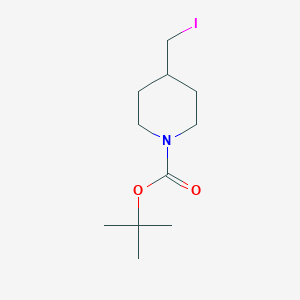
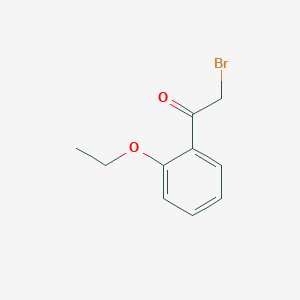


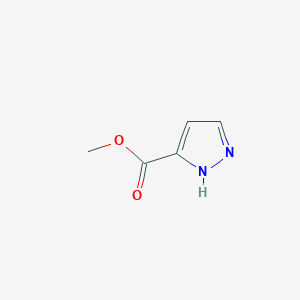
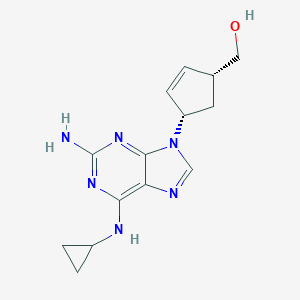
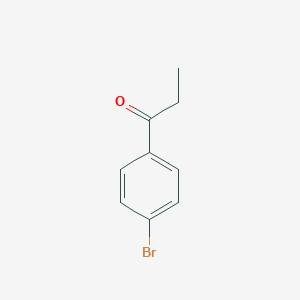
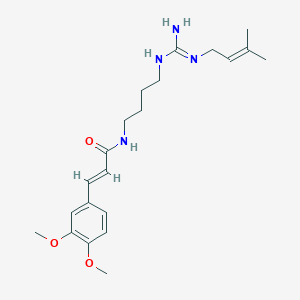
![2-[2-[2-[2-[Bis(carboxymethyl)amino]-5-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid;iodide](/img/structure/B130287.png)
![Tris[bis(trimethylsilyl)amino] neodymium(III)](/img/structure/B130288.png)
